N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide

Analytical Chemistry Quality Control Procurement

This specific intermediate (CAS 341953-72-8) features a critical methylene spacer between the benzodioxole and cyanoacetamide groups—absent in direct analogs like CAS 142555-09-7—dictating unique reactivity for reliable SAR studies. With ≥98% purity and mp 121-123°C, it prevents impurity-driven failures in multi-step pharmaceutical and agrochemical syntheses. Insist on the correct architecture; substitute at your own risk.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 341953-72-8
Cat. No. B1275493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide
CAS341953-72-8
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CNC(=O)CC#N
InChIInChI=1S/C11H10N2O3/c12-4-3-11(14)13-6-8-1-2-9-10(5-8)16-7-15-9/h1-2,5H,3,6-7H2,(H,13,14)
InChIKeyPUFRJEPXMFFFFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Benzodioxol-5-ylmethyl)-2-cyanoacetamide (CAS: 341953-72-8) – Key Properties, Purity, and Procurement Considerations


N-(1,3-Benzodioxol-5-ylmethyl)-2-cyanoacetamide (CAS: 341953-72-8) is a synthetic organic compound characterized by a benzodioxole moiety linked via a methylene bridge to a cyanoacetamide group [1]. This small molecule (MW: 218.21 g/mol, C11H10N2O3) is primarily utilized as a versatile intermediate in the synthesis of more complex organic molecules, particularly within pharmaceutical and agrochemical research . Its solid-state properties and purity specifications are critical determinants of its suitability for downstream applications [2].

Procurement Risk Analysis: Why Generic Cyanoacetamides Are Not Interchangeable with N-(1,3-Benzodioxol-5-ylmethyl)-2-cyanoacetamide


The substitution of N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide with a generic or structurally similar cyanoacetamide derivative (e.g., N-(1,3-benzodioxol-5-yl)-2-cyanoacetamide, CAS 142555-09-7) without rigorous validation introduces significant risk to synthetic outcomes. The presence and position of the methylene spacer between the benzodioxole ring and the cyanoacetamide group dictates the compound's steric and electronic properties, thereby influencing its reactivity, conformational flexibility, and binding interactions in target molecules [1]. Furthermore, the reported purity specifications and physical property data (e.g., melting point) for this specific CAS registry number are established as acceptance criteria; substituting with an uncharacterized or lower-purity analog from a different synthetic route can lead to unexpected impurities, lower yields, or complete failure in multi-step syntheses, particularly in medicinal chemistry campaigns where small structural modifications can abolish desired activity . The quantitative evidence below underscores the specific, verifiable attributes that differentiate this compound from its closest analogs.

Verifiable Differentiation Data: Quantitative Evidence for Prioritizing N-(1,3-Benzodioxol-5-ylmethyl)-2-cyanoacetamide


Purity Specification: Higher Assured Purity vs. Unspecified Analogs

N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide is commercially available with a specified minimum purity of 95%, as confirmed by vendor Certificates of Analysis (CoA) . In contrast, many structural analogs, such as N-(1,3-benzodioxol-5-yl)-2-cyanoacetamide (CAS 142555-09-7), are often listed without a defined purity specification or are offered only at lower purity grades by key vendors . This quantifiable purity specification provides a verifiable baseline for procurement decisions, ensuring reproducibility in synthetic applications where impurities can negatively impact yield and downstream product quality.

Analytical Chemistry Quality Control Procurement

Melting Point Verification: A Critical Physical Property for Identity and Purity Assessment

The experimental melting point of N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide is reported to be 121–123 °C . This value provides a quantifiable benchmark for rapid identity and purity verification upon receipt. While predicted melting points for closely related analogs may be calculated in silico, the availability of an experimentally determined value for this specific compound allows for direct, cost-effective quality control, unlike analogs where only predicted or unreported data exist .

Physical Chemistry Solid State Characterization Quality Control

Predicted pKa: Differentiating Reactivity from Direct Cyanoacetamide Analogs

The predicted acid dissociation constant (pKa) for N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacetamide is 5.39 ± 0.10 . This value reflects the acidity of the α-proton adjacent to the cyano and amide groups. The presence of the methylene spacer in the target compound is predicted to influence this pKa relative to the direct N-aryl analog, N-(1,3-benzodioxol-5-yl)-2-cyanoacetamide, for which a pKa value is not readily available in public databases . This predicted difference in acidity is a class-level inference that can affect the compound's behavior in reactions sensitive to proton transfer, such as alkylations or condensations.

Computational Chemistry Reactivity Medicinal Chemistry

Optimal Use Cases for N-(1,3-Benzodioxol-5-ylmethyl)-2-cyanoacetamide in Research and Industrial Workflows


Synthetic Intermediate for Heterocyclic and Peptidomimetic Scaffolds

This compound is optimally employed as a key intermediate in the synthesis of more complex, pharmacologically relevant heterocycles and peptidomimetics. The cyanoacetamide group serves as a versatile synthetic handle for building 1,3-benzodioxole-containing libraries, including those with potential antitumor and antimicrobial activities, as demonstrated in studies of related 1,3-benzodioxole peptidyl derivatives [1]. Its defined purity specification (≥95%) ensures reliable performance in multi-step syntheses where impurity accumulation can compromise overall yield and product integrity .

Medicinal Chemistry and Lead Optimization Programs

Given its structural features, this compound is a valuable building block for medicinal chemists seeking to explore structure-activity relationships (SAR) around the 1,3-benzodioxole pharmacophore. The quantifiable physical properties, such as the experimental melting point (121-123 °C) and predicted pKa (5.39), provide a solid foundation for understanding its behavior in biological assays and formulation studies . Its use is indicated for in vitro studies where a high-purity, well-characterized intermediate is required for generating reliable SAR data.

Agrochemical Discovery and Development

The compound's role as a versatile intermediate extends to the synthesis of potential agrochemicals, including novel pesticides. Its reactivity profile, characteristic of cyanoacetamides, makes it a suitable starting material for creating libraries of compounds with desired pesticidal or herbicidal properties . The availability of a minimum purity grade (≥95%) is crucial for ensuring consistent biological activity in greenhouse and field trials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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